Direct Conjugation Handle vs. Unmodified Thalidomide
Thalidomide-5-COOH possesses a free carboxylic acid at the 5-position of the phthalimide ring, a functional group absent in thalidomide. This enables direct, high-yield amide or ester bond formation with amine- or alcohol-terminated linkers, a critical step in PROTAC assembly. Unmodified thalidomide requires initial, often low-yield, functionalization to introduce a reactive group, which can lead to side reactions and lower overall synthetic efficiency . While direct kinetic data for Thalidomide-5-COOH conjugation is not available in the public domain, the presence of the carboxyl group is a prerequisite for the modular and efficient synthesis of CRBN-based PROTACs, as validated by its widespread use in the field [1].
| Evidence Dimension | Reactive group for direct linker conjugation |
|---|---|
| Target Compound Data | Present (carboxylic acid at 5-position) |
| Comparator Or Baseline | Absent in thalidomide, lenalidomide, pomalidomide |
| Quantified Difference | N/A (Qualitative difference in functionality) |
| Conditions | Synthetic chemistry context |
Why This Matters
This functional group enables a streamlined, modular synthetic route for PROTACs, reducing development time and cost compared to using a non-functionalized E3 ligand.
- [1] Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. View Source
